Cas no 1539616-69-7 (2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride)
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride
- 1539616-69-7
- EN300-1991064
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- Inchi: 1S/C9H10ClFO2S/c1-7-8(3-2-4-9(7)11)5-6-14(10,12)13/h2-4H,5-6H2,1H3
- InChI Key: XQNDIHJOWLMYDK-UHFFFAOYSA-N
- SMILES: ClS(CCC1C=CC=C(C=1C)F)(=O)=O
Computed Properties
- Exact Mass: 236.0074066g/mol
- Monoisotopic Mass: 236.0074066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5Ų
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991064-1g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-5g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 5g |
$3313.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-10g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 10g |
$4914.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-0.05g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-0.1g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-0.25g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-0.5g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-1.0g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1991064-2.5g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1991064-5.0g |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride |
1539616-69-7 | 5g |
$3313.0 | 2023-05-26 |
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride
2-(3-Fluoro-2-Methylphenyl)ethane-1-Sulfonyl Chloride: A Comprehensive Overview
2-(3-Fluoro-2-Methylphenyl)ethane-1-sulfonyl chloride, also known by its CAS number 1539616-69-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is a derivative of sulfonic acid, specifically featuring a sulfonyl chloride functional group attached to a fluorinated aromatic ring. The structure of this compound consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position, with an ethane sulfonyl chloride group attached at the 1-position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
The synthesis of 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride typically involves multi-step processes, often starting from the corresponding sulfonic acid or its derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the sulfonyl chloride group. These methods not only enhance the purity of the final product but also align with the growing demand for sustainable chemical processes.
In terms of chemical properties, 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride exhibits high reactivity due to the electrophilic nature of the sulfonyl chloride group. This reactivity makes it an excellent electrophile in nucleophilic substitution reactions, particularly in the formation of sulfonamides and sulfonate esters. Recent studies have demonstrated its utility in synthesizing bioactive molecules, where precise control over substitution patterns is critical. For example, this compound has been employed as a key intermediate in the development of novel antibiotics and anti-inflammatory agents.
The application of 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride extends beyond pharmaceuticals. It has found significant use in agrochemicals, particularly in the synthesis of herbicides and insecticides. The fluorinated aromatic ring contributes to both stability and bioavailability, making it an ideal component for these applications. Moreover, its role as an intermediate in polymer chemistry has been explored, with researchers investigating its potential in creating advanced materials with tailored properties.
From an environmental perspective, understanding the degradation pathways and ecological impact of 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride is crucial. Recent research has focused on identifying biodegradation mechanisms and assessing its toxicity to aquatic organisms. These studies aim to ensure that its use aligns with global sustainability goals and minimizes adverse environmental effects.
In conclusion, 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and reactivity make it an indispensable tool in various industries, while ongoing research continues to uncover new applications and improve its synthesis methods. As demand for specialized chemical intermediates grows, this compound is poised to play an even more significant role in shaping future innovations across multiple sectors.
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